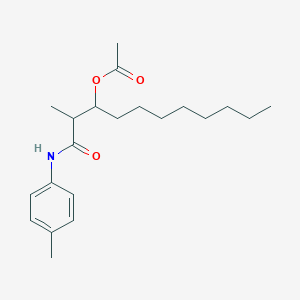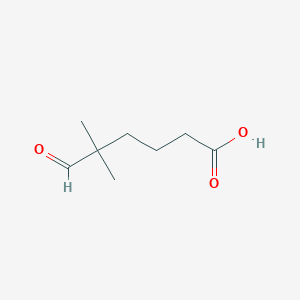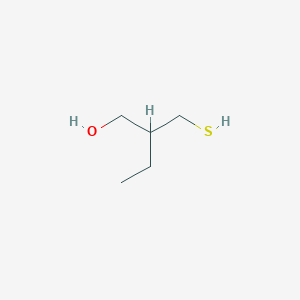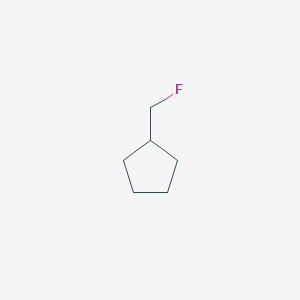
Cyclopentane, (fluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane, (fluoromethyl)- is an organic compound that belongs to the class of cycloalkanes It consists of a cyclopentane ring with a fluoromethyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, (fluoromethyl)- can be achieved through several methods. One common approach involves the fluorination of cyclopentane using fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. Another method includes the reaction of cyclopentane with fluoromethyl halides in the presence of a catalyst.
Industrial Production Methods
Industrial production of Cyclopentane, (fluoromethyl)- typically involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane, (fluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclopentanones or cyclopentanols.
Reduction: Reduction reactions can convert it into cyclopentane derivatives with different functional groups.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorinated cyclopentanones and cyclopentanols.
Reduction: Cyclopentane derivatives with various functional groups.
Substitution: Compounds with different substituents replacing the fluoromethyl group.
Aplicaciones Científicas De Investigación
Cyclopentane, (fluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopentane, (fluoromethyl)- involves its interaction with specific molecular targets. The fluoromethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparación Con Compuestos Similares
Cyclopentane, (fluoromethyl)- can be compared with other cycloalkanes such as cyclopropane, cyclobutane, and cyclohexane. While all these compounds share a cyclic structure, the presence of the fluoromethyl group in Cyclopentane, (fluoromethyl)- imparts unique chemical properties, such as increased reactivity and potential for specific interactions in chemical and biological systems.
List of Similar Compounds
- Cyclopropane
- Cyclobutane
- Cyclohexane
These compounds differ in ring size and the presence of substituents, which influence their chemical behavior and applications.
Propiedades
Número CAS |
145866-23-5 |
|---|---|
Fórmula molecular |
C6H11F |
Peso molecular |
102.15 g/mol |
Nombre IUPAC |
fluoromethylcyclopentane |
InChI |
InChI=1S/C6H11F/c7-5-6-3-1-2-4-6/h6H,1-5H2 |
Clave InChI |
YYKWXZYVDGWGSF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


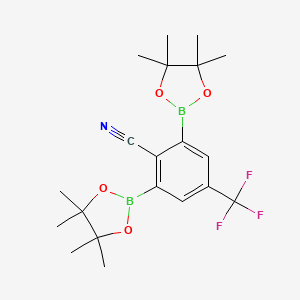
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
![Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane](/img/structure/B12544019.png)
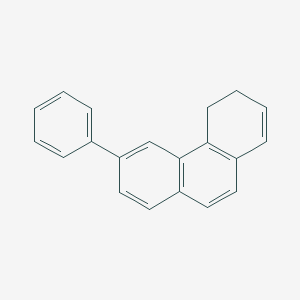
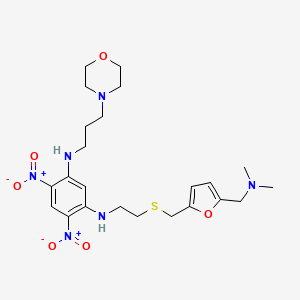
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
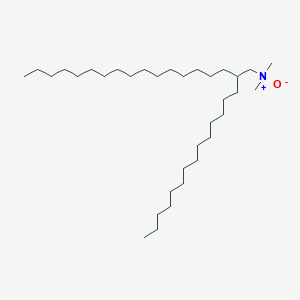
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
